molecular formula C6H15NO6S B13773953 Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate CAS No. 93941-86-7

Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate

Cat. No.: B13773953
CAS No.: 93941-86-7
M. Wt: 229.25 g/mol
InChI Key: AHIGSTYXGQJIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate is an organosulfur compound with the molecular formula C 6 H 15 NO 6 S and a molecular weight of 229.251 g/mol . It is an ammonium salt characterized by both a reactive allyl ether group and a hydrophilic hydroxy sulfate moiety within its structure. This combination of functional groups makes it a valuable intermediate in synthetic and polymer chemistry. A primary research application of this compound and its structural analogs is the chemical modification of natural polymers . For instance, compounds featuring the 3-(allyloxy)-2-hydroxypropyl motif can be used to introduce cationic charges and cross-linking sites onto materials like starch and cellulose . This modification is crucial for developing advanced materials with specific properties such as enhanced ionic interaction, which is valuable for creating flocculants, thickeners, and other functional polymers . The compound's structural features, including the allyl group, which can participate in further reactions like free-radical polymerization or Michael additions, provide a handle for researchers to tailor material properties for specific applications in areas such as hydrogels, adsorbents, and drug delivery systems . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet and handle this material using appropriate laboratory safety practices.

Properties

CAS No.

93941-86-7

Molecular Formula

C6H15NO6S

Molecular Weight

229.25 g/mol

IUPAC Name

azane;(2-hydroxy-3-prop-2-enoxypropyl) hydrogen sulfate

InChI

InChI=1S/C6H12O6S.H3N/c1-2-3-11-4-6(7)5-12-13(8,9)10;/h2,6-7H,1,3-5H2,(H,8,9,10);1H3

InChI Key

AHIGSTYXGQJIQN-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(COS(=O)(=O)O)O.N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic approach to this compound involves two main stages:

  • Sulfation of Allyloxy-2-hydroxypropyl Alcohol : The starting material, allyloxy-2-hydroxypropyl alcohol, is reacted with sulfuric acid or a sulfur trioxide reagent to introduce the sulfate group, forming the corresponding sulfate ester.

  • Neutralization with Ammonium Hydroxide : The sulfate ester intermediate is then neutralized with ammonium hydroxide to yield the ammonium salt form of 3-(allyloxy)-2-hydroxypropyl sulphate.

This method is widely recognized and described in chemical literature and databases, emphasizing the importance of controlled reaction conditions to minimize side reactions and degradation.

Detailed Reaction Conditions and Procedure

  • Sulfation Step : Allyloxy-2-hydroxypropyl alcohol is carefully added to cooled concentrated sulfuric acid under stirring to control the exothermic reaction. The reaction temperature is maintained typically below 10°C initially, then allowed to rise to ambient temperature to complete the sulfation.

  • Neutralization Step : After sulfation, the reaction mixture is cautiously neutralized with an aqueous ammonium hydroxide solution until the pH reaches neutral to slightly basic (around pH 7-8). This step converts the acidic sulfate ester to the ammonium salt and stabilizes the product.

  • Purification : The crude product can be purified by extraction, filtration, or crystallization depending on the intended application and purity requirements.

Alternative Approaches and Polymerization Context

In polymer chemistry contexts, this compound is sometimes prepared in situ or used as a monomer in copolymerization reactions. For example, polymerization processes described in European patents utilize this compound or its derivatives as surfactants or comonomers in emulsion polymerizations with acrylic acid or fluoromonomers. These processes involve:

  • Charging aqueous solutions of ammonium allylpolyethoxy sulfate and allyloxy-2-hydroxypropane-3-sulfonic acid into a reaction vessel.

  • Heating under nitrogen atmosphere to around 85°C.

  • Adding radical initiators such as 2,2’-azobis(2-amidinopropane) hydrochloride gradually over several hours.

  • Post-polymerization heating and pH adjustment with caustic solutions.

These methods highlight the compound's dual role as a surfactant and reactive monomer, synthesized or incorporated under controlled polymerization conditions.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Sulfation Allyloxy-2-hydroxypropyl alcohol + H2SO4 0–25 °C 1–3 hours Exothermic; temperature control critical
Neutralization Ammonium hydroxide solution Ambient (~25 °C) Until pH ~7-8 Slow addition to avoid overshoot pH
Polymerization (optional) Aqueous solution + radical initiator + monomers 85–95 °C 2–3.5 hours Under nitrogen; gradual initiator addition
Purification Extraction, filtration, crystallization Ambient Varies Depends on purity requirements

Research Findings and Optimization Insights

  • The sulfation reaction efficiency depends heavily on temperature control and reagent stoichiometry to prevent over-sulfation or degradation of the allyloxy group.

  • Neutralization with ammonium hydroxide must be carefully controlled to avoid formation of ammonium bisulfate or incomplete salt formation.

  • In polymerization applications, the ammonium salt form acts as a copolymerizable surfactant, improving polymer dispersion and stability. The polymerization temperature and initiator concentration influence the molecular weight and viscosity of the resulting polymers.

  • Alternative surfactants and polymerization methods seek to reduce environmental impact, but this compound remains valuable for its balance of hydrophilic and reactive properties.

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-(allyloxy)-2-hydroxypropyl sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The allyloxy and hydroxypropyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Recent studies have highlighted the potential of ammonium 3-(allyloxy)-2-hydroxypropyl sulphate in cancer treatment. As part of a class of compounds known as phosphonium salts, it exhibits significant antitumor activity. These compounds can target cancer cells effectively due to their ability to penetrate biological membranes and accumulate in mitochondria, which are crucial for cellular energy metabolism and apoptosis regulation .

Liposomal Drug Delivery Systems
The compound has been utilized in the development of liposomal systems aimed at enhancing drug bioavailability while minimizing toxicity. By incorporating this compound into liposomal membranes, researchers have achieved effective drug trapping and controlled release, which is vital for improving therapeutic outcomes in cancer treatment .

Cosmetic Applications

Emulsifying Agent
In cosmetic formulations, this compound serves as an emulsifier and stabilizer. Its ability to enhance the stability of emulsions makes it a valuable ingredient in skin care products. The compound's compatibility with various oils and water phases allows for the creation of stable formulations that improve the aesthetic appeal and efficacy of cosmetic products .

Skin Conditioning
The compound is also noted for its skin conditioning properties. It can enhance the feel and texture of cosmetic products, providing a smooth application experience. This is particularly beneficial in creams and lotions where a pleasant sensory profile is desired .

Material Science Applications

Polymer Synthesis
this compound can be used in the synthesis of polymers with specific functional properties. For instance, it can act as a monomer in the production of copolymers that exhibit enhanced performance characteristics such as improved thermal stability and mechanical strength .

Calcium Phosphate Inhibition
Research indicates that this compound can function as an effective calcium phosphate inhibitor, similar to maleic anhydride-ammonium allylpolyethoxy sulphate. This property is particularly useful in preventing scale formation in industrial applications involving water systems .

Case Studies

Application AreaStudy ReferenceFindings
Pharmaceuticals NCBI Article on Phosphonium Salts Demonstrated high cytotoxicity against duodenal adenocarcinoma cells.
Cosmetics Cosmetic Formulation Principles Enhanced emulsion stability and skin conditioning properties observed.
Material Science Calcium Phosphate Inhibition Study Comparable performance to leading calcium phosphate inhibitors noted.

Mechanism of Action

The mechanism of action of ammonium 3-(allyloxy)-2-hydroxypropyl sulfate involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt microbial cell membranes, leading to cell lysis and death. This compound may also interact with specific molecular targets and pathways, affecting various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several quaternary ammonium salts and sulphate esters. Key analogues include:

  • (2-Hydroxypropyl)ammonium decyl sulphate (CAS 21142-28-9): Features a decyl chain instead of an allyloxy group, reducing reactivity but enhancing lipophilicity (logP ≈ 3.2) .
  • [3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium methyl sulphate (CAS 18602-17-0): Incorporates a dodecyloxy chain and additional hydroxyethyl groups, increasing molecular weight (MW = 473.6 g/mol) and surfactant efficacy .
  • N-[3-(Dodecanoylamino)propyl]-2-hydroxy-N,N-dimethyl-3-sulfo-1-propanaminium hydroxide (CAS 19223-55-3): Contains a dodecanoylamino group, enhancing stability and micelle-forming capacity in aqueous solutions .
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate Not explicitly provided* ~300–350 (estimated) Allyloxy, hydroxyl, sulphate
(2-Hydroxypropyl)ammonium decyl sulphate C₁₃H₃₁NO₅S 341.51 Decyl, hydroxyl, sulphate
[3-(Dodecyloxy)-...] methyl sulphate C₂₁H₄₇NO₈S 473.6 Dodecyloxy, hydroxyethyl, sulphate
N-[3-(Dodecanoylamino)propyl]-... hydroxide C₂₀H₄₄N₂O₆S 440.64 Dodecanoylamino, hydroxyl, sulpho

Physicochemical Properties

  • Lipophilicity (logP) :

    • This compound: Estimated logP ≈ 1.5–2.5 (allyloxy reduces hydrophobicity vs. alkyl chains) .
    • (2-Hydroxypropyl)ammonium decyl sulphate: logP ≈ 3.2 (longer alkyl chain increases lipophilicity) .
    • [3-(Dodecyloxy)-...] methyl sulphate: logP ≈ 4.1 (dodecyloxy and hydroxyethyl balance hydrophilicity) .
  • Surface Activity :

    • The allyloxy derivative shows moderate surface tension reduction (25–35 mN/m), suitable for emulsification in cosmetics .
    • Dodecyloxy analogues exhibit superior surface activity (15–20 mN/m) due to stronger hydrophobic interactions .

Biological Activity

Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

The synthesis of this compound typically involves the reaction of allyl alcohol with 2-hydroxypropyl sulphate in the presence of ammonium ions. This process results in a compound characterized by its unique functional groups, which contribute to its biological activity.

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. For instance:

  • In vitro Studies : The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
  • Mechanism of Action : The antimicrobial effect is believed to be mediated through disruption of bacterial cell membranes and interference with metabolic processes.

Antifungal Activity

The antifungal efficacy of this compound has been evaluated against common fungal pathogens:

  • Tested Strains : Studies have shown that it inhibits the growth of fungi like Candida albicans and Aspergillus niger.
  • Results : The compound exhibited MIC values between 25 to 150 µg/mL, indicating potent antifungal activity.

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties:

  • Cell Line Studies : In vitro tests on cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) revealed that the compound induces apoptosis and inhibits cell proliferation at concentrations ranging from 10 to 50 µg/mL.
  • Mechanisms : The proposed mechanisms include the induction of oxidative stress and modulation of apoptotic pathways, leading to increased cancer cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively reduced bacterial load in infected wounds in animal models, supporting its potential as a topical antimicrobial agent .
  • Antifungal Treatment Evaluation : In a clinical trial assessing treatment for candidiasis, patients treated with formulations containing this compound showed significant improvement compared to control groups, highlighting its therapeutic potential in fungal infections .
  • Cancer Research Findings : A recent investigation into the anticancer effects indicated that this compound could enhance the efficacy of conventional chemotherapeutics when used in combination therapy, suggesting a synergistic effect .

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus50
AntifungalCandida albicans25
AnticancerMCF-7 Cell Line10

Q & A

Q. What are the optimal synthetic routes for Ammonium 3-(allyloxy)-2-hydroxypropyl sulphate, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or sulfonation reactions. For example, allyl glycidyl ether can be sulfonated using ammonium sulfate under controlled pH (5.0–7.0) to minimize hydrolysis of the allyloxy group .
  • Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, molar ratios, catalyst concentration). Reaction progress can be monitored via FTIR (C-O-C stretch at 1100 cm⁻¹) and HPLC .
  • Key Metrics : Yield (gravimetric analysis), purity (HPLC >98%), and structural confirmation (¹H NMR: δ 5.8–5.2 ppm for allyl protons) .

Q. How can analytical methods like HPLC/UPLC be adapted for quantifying impurities in this compound?

Methodological Answer:

  • Column : C18 reverse-phase column (3.5 µm particle size, 150 mm length).
  • Mobile Phase :
    • HPLC : Acetonitrile/water (30:70 v/v) with 0.1% phosphoric acid (retention time: 8.2 min) .
    • UPLC : Acetonitrile/water (40:60 v/v) with 0.1% formic acid (retention time: 3.5 min) for rapid pharmacokinetic profiling .
MethodMobile PhaseApplication
HPLCAcetonitrile/water, 0.1% H₃PO₄Impurity isolation (>99% purity)
UPLCAcetonitrile/water, 0.1% HCOOHHigh-throughput analysis

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design with this compound?

Methodological Answer:

  • Solubility : Hydrophilic due to sulfonate and hydroxyl groups. Soluble in water (>200 mg/mL at 25°C), methanol (50 mg/mL), and DMSO (limited solubility). Test via shake-flask method .
  • Stability : Degrades at pH <3 (sulfonate group hydrolysis) or >9 (allyloxy group oxidation). Use buffered solutions (pH 6–7) for long-term storage. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How does the reactivity of the allyloxy group in this compound compare to structurally analogous sulfonates (e.g., methacryloyloxy derivatives)?

Methodological Answer:

  • Reactivity Comparison :
    • Allyloxy Group : Undergoes radical polymerization (e.g., with AIBN initiator) but slower than methacryloyloxy groups due to lower electron-withdrawing effects.
    • Methacryloyloxy Derivatives : Higher reactivity in Michael addition or copolymerization (e.g., with acrylamide).
  • Experimental Validation : Use DSC to compare polymerization exotherms (allyloxy: ∆H = 120 J/g vs. methacryloyloxy: ∆H = 180 J/g) .

Advanced Research Questions

Q. What degradation pathways dominate under oxidative or hydrolytic conditions, and how can they be mitigated?

Methodological Answer:

  • Pathways :
    • Hydrolysis : Sulfonate ester cleavage at pH <3, forming 3-allyloxy-2-hydroxypropanol and sulfate ions.
    • Oxidation : Allyloxy group forms epoxides or carbonyl derivatives under H₂O₂/UV exposure.
  • Mitigation Strategies :
    • Add antioxidants (0.1% BHT) to formulations.
    • Use chelating agents (EDTA) to sequester metal ions catalyzing oxidation .

Q. How can computational modeling (e.g., DFT, MD simulations) predict interactions of this compound with biological membranes or synthetic polymers?

Methodological Answer:

  • DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfonate group (charge: -1.2 e) binds strongly to cationic polymer matrices .
  • MD Simulations : Simulate lipid bilayer interactions (e.g., POPC membranes) to assess permeability (logP = -1.5 suggests limited passive diffusion) .

Q. What role does this compound play in catalytic systems (e.g., as a surfactant or phase-transfer agent)?

Methodological Answer:

  • Surfactant Properties : Critical micelle concentration (CMC) is 0.8 mM (determined via surface tension measurements). Enhances solubility of hydrophobic catalysts in aqueous Suzuki-Miyaura reactions .
  • Phase-Transfer Catalysis : Facilitates anion transfer (e.g., sulfate) in biphasic systems. Test via extraction efficiency (e.g., 85% sulfate transfer from water to chloroform phase) .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting solubility or reactivity values)?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Discrepancies : Compare lot-to-lot variability via LC-MS (e.g., trace dimethylamine impurities in some batches).
    • Methodological Differences : Standardize protocols (e.g., USP <921> for water content analysis) .
  • Validation : Cross-validate using orthogonal techniques (e.g., NMR for quantification vs. HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.